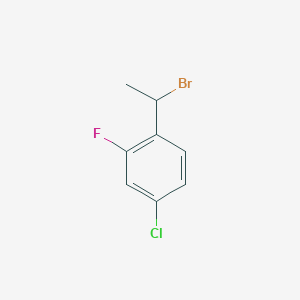

1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

Beschreibung

Contextualization of Haloalkyl-Substituted Halogenated Benzenes in Modern Synthesis

Haloalkyl-substituted halogenated benzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms, and at least one alkyl side chain that is also halogenated. These molecules are of significant interest in modern synthesis primarily because they contain multiple reactive sites.

The halogen atoms on the aromatic ring (aryl halides) and the halogen on the alkyl side chain (alkyl halide) exhibit different reactivities, allowing for selective chemical transformations. Aryl halides are crucial precursors for forming carbon-carbon and carbon-heteroatom bonds, often through transition-metal-catalyzed cross-coupling reactions. libretexts.orgmdpi.com The reactivity of these aryl halides can be tuned by the electronic nature of other substituents on the benzene ring. nih.gov

Simultaneously, the alkyl halide portion of the molecule can participate in a different set of reactions, most notably nucleophilic substitutions (like S_N1 and S_N2 reactions) and elimination reactions. quora.com Alkyl halides are fundamental electrophiles in organic synthesis, reacting with a wide array of nucleophiles to build molecular complexity. quora.com The presence of both an aryl halide and an alkyl halide within the same molecule offers chemists the opportunity to perform sequential and regioselective reactions, making them valuable synthetic intermediates.

Significance of the 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene Scaffold in Synthetic Methodologies

The specific scaffold of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene incorporates several features that suggest its potential utility in synthetic methodologies. The benzene ring is substituted with both chlorine and fluorine atoms, in addition to the bromoethyl group. Polyhalogenated benzenes are important building blocks for pharmaceuticals and agrochemicals. libretexts.orgchemicalbook.comossila.com The specific substitution pattern can influence the molecule's electronic properties and steric environment, which in turn affects its reactivity and biological activity.

The "1-(1-Bromoethyl)" group is a secondary alkyl halide. This structure is known to undergo nucleophilic substitution reactions. The presence of a bromine atom, which is a good leaving group, makes the benzylic carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

The combination of a reactive bromoethyl side chain and a variously substituted aromatic ring makes this scaffold a potentially valuable intermediate. For instance, the aryl halide positions could be functionalized via cross-coupling reactions, while the bromoethyl group could be used to connect to other molecular fragments through substitution chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-4-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVMGCQZGKBAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 1 Bromoethyl 4 Chloro 2 Fluorobenzene

Nucleophilic Substitution Reactions of the 1-Bromoethyl Group

The 1-bromoethyl group attached to the substituted benzene (B151609) ring is a secondary alkyl halide. This structure makes it susceptible to nucleophilic substitution, a fundamental class of reactions where a nucleophile replaces the bromide leaving group. ncert.nic.in The reaction can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The competition between SN1 and SN2 pathways for the 1-bromoethyl group is governed by several factors, including the nature of the nucleophile, the solvent, and the stereoelectronic properties of the substrate itself. msu.edu

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry at the chiral center. msu.edulibretexts.org This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, the presence of the bulky substituted phenyl group creates steric hindrance, which can slow down the rate of SN2 reactions compared to simpler secondary alkyl halides. ncert.nic.in

The SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the bromide ion departs. ncert.nic.in This intermediate is then attacked by the nucleophile. The rate of the SN1 reaction is dependent on the stability of this carbocation. The carbocation formed from 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene would be at a benzylic position, which is stabilized by resonance with the aromatic ring. This stabilization makes the SN1 pathway a viable route, particularly with weak nucleophiles in protic solvents which can solvate the leaving group. ncert.nic.in However, the electron-withdrawing effects of the chloro and fluoro substituents on the ring can destabilize the adjacent positive charge of the carbocation, potentially slowing the SN1 reaction rate compared to an unsubstituted benzylic bromide.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary benzylic (carbocation stabilization) | Secondary (some steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong, unhindered (e.g., CN⁻, I⁻, RS⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good (Bromide is an effective leaving group) |

The reactivity of an alkyl halide in nucleophilic substitution is highly dependent on the nature of the halogen. libretexts.org Key factors include the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻), which acts as the leaving group. msu.edumsu.edu

The C-Br bond in the 1-bromoethyl group is weaker than a C-Cl or C-F bond, making it more easily broken during substitution reactions. libretexts.org Furthermore, the bromide ion (Br⁻) is a relatively large and polarizable ion, which makes it a stable species in solution and thus a good leaving group. msu.edulibretexts.org The general order of reactivity for alkyl halides in both SN1 and SN2 reactions is R-I > R-Br > R-Cl > R-F. msu.edumsu.edu Consequently, the bromine atom on the ethyl side chain is the most reactive site for nucleophilic substitution compared to the chlorine and fluorine atoms on the aromatic ring, which are generally unreactive toward nucleophilic aromatic substitution unless under harsh conditions or specific activation.

| Bond | Average Bond Enthalpy (kJ/mol) | Leaving Group Ability |

|---|---|---|

| C-F | ~485 | Poor |

| C-Cl | ~340 | Moderate |

| C-Br | ~285 | Good |

| C-I | ~215 | Excellent |

Cross-Coupling Reactions for Aryl Functionalization

Aryl functionalization of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene would involve forming new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov The primary sites for such reactions on this molecule are the C-Cl and C-F bonds. Due to the high strength of the C-F bond, the C-Cl bond is the more plausible site for cross-coupling reactions, although it is less reactive than corresponding aryl bromides or iodides. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgfishersci.co.uk To achieve a successful Suzuki coupling at the C-Cl bond of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, specific conditions are typically required to overcome the bond's lower reactivity. researchgate.net These often include the use of electron-rich and bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition step, which is the rate-determining step of the catalytic cycle. libretexts.org The reaction's broad functional group tolerance is a key advantage. rsc.org

A typical reaction would involve the aryl chloride, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in an appropriate solvent system. fishersci.co.uk

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes and activates the Pd catalyst |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants |

Besides the Suzuki reaction, other cross-coupling methods can be employed for aryl functionalization.

Heck Reaction: This reaction couples the aryl chloride with an alkene. It typically requires a palladium catalyst and a base to neutralize the HX formed. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is unique in its use of both palladium and copper(I) co-catalysts, although copper-free versions exist. organic-chemistry.org The reaction is generally run under mild, basic conditions. wikipedia.org

Stille Coupling: This reaction involves the coupling of the aryl chloride with an organotin compound (stannane). youtube.com While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts. libretexts.org

For all these reactions, the use of an aryl chloride as the substrate generally demands more reactive catalysts or harsher conditions than would be needed for an aryl bromide or iodide. researchgate.net

Regioselectivity in cross-coupling reactions of this molecule is straightforward. The C-Cl bond is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions. Therefore, coupling reactions would selectively occur at the chlorine-bearing carbon (C4 position), leaving the C-F and the C(alkyl)-Br bonds intact, provided the conditions are carefully chosen.

Functional group tolerance is a more complex issue. nih.gov The 1-bromoethyl group is an electrophilic center susceptible to nucleophilic attack. Many cross-coupling reactions, particularly Suzuki and Sonogashira couplings, are performed under basic conditions. fishersci.co.ukwikipedia.org The bases or nucleophilic species present in the reaction mixture could potentially react with the 1-bromoethyl group in a competing SN1 or SN2 substitution reaction. This could lead to undesired side products and lower the yield of the intended aryl-coupled product. Therefore, careful optimization of the catalyst system, base, and reaction conditions is crucial to favor the desired cross-coupling at the aryl chloride position while minimizing side reactions at the alkyl bromide. acs.orgnih.gov

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. utexas.edu The rate and regioselectivity of EAS reactions are profoundly influenced by the substituents already present on the ring. leah4sci.com

Halogens are unique substituents in the context of electrophilic aromatic substitution. They are considered deactivating groups, meaning they decrease the rate of reaction compared to benzene itself. libretexts.org This deactivation stems from their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic. aakash.ac.inquora.com

In 1-(1-bromoethyl)-4-chloro-2-fluorobenzene, the directing effects of the three halogens must be considered collectively. The order of reactivity for halobenzenes in electrophilic substitution is generally F > Cl > Br > I, which correlates with the electronegativity of the halogens. libretexts.org The fluorine atom, being the most electronegative, exerts the strongest inductive effect but also has a significant resonance effect. The chlorine and bromine atoms have progressively weaker inductive and resonance effects. The positions for electrophilic attack will be determined by the combined influence of these effects, as well as steric hindrance from the substituents.

Table 1: Influence of Halogen Substituents on Electrophilic Aromatic Substitution

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Fluorine | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

| Chlorine | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

| Bromine | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

This table summarizes the general effects of halogen substituents on the benzene ring in electrophilic aromatic substitution reactions.

The 1-bromoethyl group is an alkyl halide substituent. Alkyl groups are generally considered activating groups in electrophilic aromatic substitution due to their electron-donating inductive effect. openstax.org However, the presence of the bromine atom on the alpha-carbon introduces an electron-withdrawing inductive effect, which can counteract the activating nature of the ethyl group.

Elimination Reactions (e.g., Dehydrohalogenation)

The 1-bromoethyl group in 1-(1-bromoethyl)-4-chloro-2-fluorobenzene is susceptible to elimination reactions, specifically dehydrohalogenation. masterorganicchemistry.com This reaction involves the removal of a hydrogen atom from the beta-carbon and the bromine atom from the alpha-carbon, leading to the formation of a double bond. masterorganicchemistry.com

Dehydrohalogenation is typically promoted by the presence of a strong base. msu.edu The reaction can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). The E2 mechanism is generally favored with strong bases and is a concerted reaction where the base removes a proton at the same time as the leaving group (bromide) departs. masterorganicchemistry.com The E1 mechanism involves the formation of a carbocation intermediate, which is more common with weaker bases and in polar protic solvents. masterorganicchemistry.com

The product of the dehydrohalogenation of 1-(1-bromoethyl)-4-chloro-2-fluorobenzene would be 1-(4-chloro-2-fluorophenyl)ethene. The regioselectivity of the elimination (i.e., which hydrogen is removed) is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. msu.edu However, in this specific case, there is only one beta-hydrogen available for elimination.

Radical Reactions and Their Synthetic Utility

The benzylic C-Br bond in the 1-bromoethyl group is relatively weak and can undergo homolytic cleavage to form a benzylic radical. masterorganicchemistry.com Benzylic radicals are stabilized by resonance with the adjacent aromatic ring, making them relatively easy to form. numberanalytics.com This propensity for radical formation opens up a range of synthetic possibilities.

The generation of the benzylic radical can be initiated by heat or light, often in the presence of a radical initiator. khanacademy.orgyoutube.com Once formed, this radical can participate in various reactions, including:

Substitution reactions: The bromine atom can be replaced by other atoms or functional groups via a radical mechanism.

Addition reactions: The radical can add to double or triple bonds, forming new carbon-carbon bonds. numberanalytics.com

Coupling reactions: Two radicals can combine to form a new bond. numberanalytics.com

The use of visible light photocatalysis has emerged as a mild and efficient method for generating benzylic radicals from benzyl (B1604629) halides. acs.org This technique allows for a broad range of functional groups to be tolerated in the reaction, highlighting the synthetic utility of radical reactions involving compounds like 1-(1-bromoethyl)-4-chloro-2-fluorobenzene. acs.orgresearchgate.net

Rearrangement Reactions Involving the Bromoethyl or Aryl Halide Moieties

Rearrangement reactions involving the 1-bromoethyl group are possible, particularly if a carbocation is formed as an intermediate. masterorganicchemistry.com For instance, in an SN1 or E1 reaction, the initial formation of a secondary benzylic carbocation could potentially rearrange to a more stable carbocation if a suitable migrating group (e.g., a hydride or alkyl group from a neighboring carbon) were present. However, in the case of the 1-bromoethyl group, there are no adjacent carbons on the side chain from which a group could migrate. Therefore, significant rearrangement of the bromoethyl side chain itself is unlikely.

Rearrangements involving the aryl halide moieties are also not common under typical reaction conditions. The carbon-halogen bonds on the aromatic ring are significantly stronger than those in alkyl halides, making them less prone to cleavage and subsequent rearrangement. libretexts.org While some specialized reactions of aryl halides can lead to rearrangements, such as those proceeding through a benzyne (B1209423) intermediate, these typically require very strong bases or high temperatures and are not general transformations for this type of compound. youtube.com

Analytical and Spectroscopic Characterization Methodologies for 1 1 Bromoethyl 4 Chloro 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(1-bromoethyl)-4-chloro-2-fluorobenzene , a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced two-dimensional techniques, is required for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 1-(1-bromoethyl)-4-chloro-2-fluorobenzene , the spectrum is expected to show distinct signals for both the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the 1-bromoethyl substituent.

The aromatic region would display complex multiplets due to the spin-spin coupling between the three non-equivalent protons on the substituted benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the fluorine, chlorine, bromine, and the 1-bromoethyl group.

The aliphatic region is anticipated to feature a quartet and a doublet. The methine proton (-CH(Br)-) would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons (-CH₃) would present as a doublet, resulting from coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.8 | Multiplet | - |

| Aliphatic Methine (-CH(Br)-) | 5.2 - 5.6 | Quartet | ~7 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For 1-(1-bromoethyl)-4-chloro-2-fluorobenzene , a total of eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the 1-bromoethyl group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the fluorine atom would exhibit a large C-F coupling constant. The carbons attached to chlorine and bromine would also show characteristic shifts. The aliphatic carbons, the methine (-CH(Br)-) and the methyl (-CH₃), would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 115 - 160 |

| Aliphatic Methine (-CH(Br)-) | 45 - 55 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For 1-(1-bromoethyl)-4-chloro-2-fluorobenzene , the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) can be observed, which aids in the assignment of the proton signals in the ¹H NMR spectrum.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 1-(1-bromoethyl)-4-chloro-2-fluorobenzene , COSY would show a correlation between the methine proton and the methyl protons of the 1-bromoethyl group, confirming their adjacency. It would also help to unravel the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons (¹H-¹³C). This is crucial for assigning the chemical shifts of each carbon atom in the molecule by linking them to their corresponding proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 1-(1-bromoethyl)-4-chloro-2-fluorobenzene would exhibit characteristic absorption bands corresponding to its various structural features.

Aromatic C-H Stretching: Vibrations in the range of 3000-3100 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the 1-bromoethyl group.

C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-F Stretching: A strong absorption band, typically in the 1100-1300 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond.

C-Cl Stretching: The carbon-chlorine bond would likely show a stretching vibration in the 700-850 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond absorption is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Data for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-Cl Stretch | 700 - 850 |

Note: The predicted values are estimates and can be influenced by the physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for volatile compounds like 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. birchbiotech.com

The mass spectrum would reveal the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing both chlorine and bromine, with their distinct isotopic abundances (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). Furthermore, the fragmentation pattern provides valuable structural information. Expected fragmentation pathways for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene could include the loss of a bromine radical (•Br), the cleavage of the ethyl chain, and the formation of a stable tropylium-like ion, which is common for benzene derivatives. youtube.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. measurlabs.com This allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov For 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene (C₈H₇BrClF), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for unequivocally confirming the chemical formula of a newly synthesized compound. acs.orgnih.gov

Table 2: Predicted Mass Spectrometry Data for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Technique | Information Obtained | Expected Values/Observations |

|---|---|---|

| GC-MS | Purity, Molecular Ion (M⁺), Fragmentation Pattern | Single major peak in GC, Characteristic isotopic pattern for Br and Cl, Fragments corresponding to loss of Br, ethyl group. |

| HRMS | Exact Mass, Elemental Formula | Precise mass measurement confirming C₈H₇BrClF. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the purification and purity assessment of organic compounds.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds. birchbiotech.com A sample of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for the quantitative determination of purity. birchbiotech.com The presence of multiple peaks would indicate the presence of impurities.

Table 3: Chromatographic Methods for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Technique | Purpose | Key Parameters |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment and Quantification | Retention Time, Peak Area |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of "1-(1-Bromoethyl)-4-chloro-2-fluorobenzene," a chiral molecule, HPLC is particularly crucial for enantioselective separation, allowing for the resolution and analysis of its individual enantiomers. This is of paramount importance in pharmaceutical development and stereoselective synthesis, where the biological activity of enantiomers can differ significantly.

The primary approach for the chiral resolution of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability and effectiveness in separating a diverse range of chiral compounds, including halogenated aromatic molecules. nih.govnih.gov The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers, enabling their separation. researchgate.net

Normal-phase chromatography is a frequently employed mode for the chiral separation of compounds like 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene on polysaccharide-based CSPs. phenomenex.com This typically involves a non-polar mobile phase, such as n-hexane, with a small amount of a polar modifier, like isopropanol (B130326) or ethanol. The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation, influencing both the retention times and the resolution of the enantiomers.

Research Findings in Chiral HPLC Separation

While specific literature on the HPLC analysis of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene is not extensively available, research on structurally analogous compounds provides a strong basis for establishing an effective analytical method. Studies on the chiral separation of various halogenated aromatic compounds and molecules with a stereocenter adjacent to an aromatic ring have demonstrated the successful application of polysaccharide-based CSPs. For instance, the enantiomers of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully separated using a normal-phase HPLC method with a Chiralcel ODH column and a mobile phase of n-hexane and isopropanol. researchgate.net

The selection of the chiral stationary phase and the optimization of the mobile phase composition are key to achieving baseline separation of the enantiomers. The following data tables illustrate a hypothetical, yet scientifically plausible, set of results for the chiral HPLC separation of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene based on established principles for similar compounds.

Table 1: HPLC Parameters for the Enantioselective Separation of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Influence of Mobile Phase Composition on the Chiral Separation of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

| Mobile Phase Composition (n-Hexane:Isopropanol) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |

| 98:2 | 12.5 | 14.8 | 1.8 |

| 95:5 | 9.2 | 10.5 | 1.5 |

| 90:10 | 6.8 | 7.5 | 1.2 |

The data in Table 2 demonstrates the typical trade-off observed in normal-phase chiral separations: as the percentage of the polar modifier (isopropanol) increases, the retention times for both enantiomers decrease, but often at the cost of reduced resolution. A lower concentration of the polar modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and better separation. The optimal mobile phase composition would be selected to achieve baseline resolution (Rs ≥ 1.5) in a reasonable analysis time.

Theoretical and Computational Chemistry Studies of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available theoretical and computational studies specifically focused on the chemical compound 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene .

While computational studies are available for structurally related compounds, such as halogenated benzene and ethylbenzene (B125841) derivatives, the strict requirement to focus solely on "1-(1-Bromoethyl)-4-chloro-2-fluorobenzene" prevents the inclusion of this information. The generation of scientifically accurate content as per the requested outline is therefore not possible at this time due to the absence of specific research on this compound.

Theoretical and Computational Chemistry Studies of 1 1 Bromoethyl 4 Chloro 2 Fluorobenzene

Analysis of Molecular Orbitals, Frontier Orbitals, and Electron Density Distribution

Computational chemistry provides critical insights into the electronic structure of a molecule like 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene. The analysis of molecular orbitals (MOs) is fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are key determinants of a molecule's chemical behavior. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. For 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, the distribution of these orbitals would be heavily influenced by the electronegative halogen substituents (F, Cl, Br) and the aromatic ring.

Electron density distribution maps illustrate the regions of a molecule that are electron-rich or electron-poor. In 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, it is expected that the halogen atoms would create regions of high electron density, while the carbon atoms bonded to them would be comparatively electron-deficient. This distribution is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Relevance to 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density from which electrons are most easily donated. | Indicates the most probable sites for electrophilic attack on the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density to which electrons are most easily accepted. | Indicates the most probable sites for nucleophilic attack on the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies lower kinetic stability and higher chemical reactivity. wikipedia.org |

| Electron Density | The measure of the probability of an electron being present at a specific location. | Determines the electrostatic potential and predicts how the molecule will interact with other charged or polar species. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that must be overcome for a reaction to proceed.

Calculation of Activation Energies and Reaction Pathways

By employing methods such as Density Functional Theory (DFT), chemists can model the transformation of reactants to products. This involves calculating the potential energy surface for a given reaction. The activation energy (Ea) represents the energy barrier that must be surmounted for the reaction to occur and is equivalent to the energy difference between the reactants and the transition state. libretexts.org

For 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, potential reactions could include nucleophilic substitution at the benzylic carbon (bearing the bromine atom) or nucleophilic aromatic substitution. Computational models can determine the activation energies for these competing pathways, thereby predicting which reaction is more likely to occur under specific conditions. A lower activation energy corresponds to a faster reaction rate.

Investigation of Solvent Effects on Reaction Energetics

The choice of solvent can dramatically influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM). researchgate.net Solvents can stabilize reactants, products, and transition states differently, thereby altering the activation energy.

For instance, a polar protic solvent might stabilize an ionic transition state through hydrogen bonding, lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. nih.gov Investigating the reactions of 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene in various simulated solvents (e.g., ethanol, DMSO, benzene) would reveal the optimal conditions for desired chemical transformations. nih.gov

Table 2: Hypothetical Activation Energies for Competing Pathways

| Reaction Pathway | Solvent | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Rate |

|---|---|---|---|

| Nucleophilic Substitution (SN1) | Ethanol (Polar Protic) | Data not available | Data not available |

| Nucleophilic Substitution (SN2) | Acetone (Polar Aprotic) | Data not available | Data not available |

| Elimination (E1) | Ethanol (Polar Protic) | Data not available | Data not available |

| Elimination (E2) | tert-Butoxide (Strong Base) | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene is not publicly available.

Structure-Reactivity Relationships Derived from Computational Data

A comprehensive computational study allows for the establishment of clear structure-reactivity relationships. By analyzing the electronic and structural data, one can make robust predictions about the chemical behavior of the molecule. mdpi.com

For 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene, the interplay between the electron-withdrawing effects of the fluorine and chlorine atoms on the aromatic ring and the reactivity of the bromoethyl group is of primary interest. Computational data would quantify these effects. For example, analysis would show how the substitution pattern on the benzene (B151609) ring influences the stability of a potential carbocation intermediate at the benzylic position, thereby affecting the likelihood of an SN1 reaction mechanism. Similarly, the analysis of local reactivity descriptors can pinpoint the most electrophilic and nucleophilic sites within the molecule, offering a detailed map of its chemical reactivity. mdpi.com

Synthetic Utility and Applications in Organic Synthesis

Role as a Versatile Intermediate in Fine Chemical Synthesis

The structure of 1-(1-bromoethyl)-4-chloro-2-fluorobenzene, featuring a reactive bromoethyl group attached to a functionalized benzene (B151609) ring, positions it as a key intermediate for the synthesis of a variety of fine chemicals. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

As a precursor, 1-(1-bromoethyl)-4-chloro-2-fluorobenzene can be utilized in the construction of more elaborate molecular frameworks. The bromoethyl moiety can participate in reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with nucleophiles such as cyanides, alkoxides, and amines to introduce nitrile, ether, and amine functionalities, respectively. These transformations are fundamental steps in the synthesis of pharmaceuticals and other biologically active compounds. The substituted benzene ring can also undergo further modifications, such as cross-coupling reactions, to build more complex aromatic systems.

Application in Material Science for Polymers and Coatings Development

In the field of material science, compounds containing a reactive benzylic halide, such as 1-(1-bromoethyl)-4-chloro-2-fluorobenzene, can serve as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with specific properties. The resulting polymers, incorporating the chloro-fluoro-substituted phenyl group, could exhibit enhanced thermal stability, flame retardancy, and specific optical properties, making them potentially suitable for advanced coatings and specialty polymer applications. For example, (1-Bromoethyl)benzene is known to be used as an initiator for the polymerization of polymers like polyvinyl chloride, polyurethane, and polyester biosynth.com.

Development of Novel Synthetic Reagents and Catalysts derived from 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

The functional groups present in 1-(1-bromoethyl)-4-chloro-2-fluorobenzene offer opportunities for its conversion into novel reagents and catalysts. For instance, conversion of the bromoethyl group to a phosphonium salt would yield a reagent suitable for Wittig reactions. Furthermore, the aromatic ring could be functionalized with other groups to create ligands for metal-based catalysts. The presence of fluorine and chlorine atoms can influence the electronic properties and stability of such catalysts.

Strategic Use in Multi-Step Organic Synthesis Pathways

The strategic utility of 1-(1-bromoethyl)-4-chloro-2-fluorobenzene in multi-step synthesis lies in the orthogonal reactivity of its functional groups. The benzylic bromide can be selectively reacted under nucleophilic substitution or elimination conditions without affecting the aromatic halogens. Conversely, the aromatic bromine (if present in a related precursor) or chlorine could be subjected to cross-coupling reactions under conditions that leave the bromoethyl group intact. This differential reactivity is a key principle in designing efficient and convergent synthetic routes toward complex target molecules. Planning a multi-step synthesis requires a careful consideration of the order of reactions to ensure the desired outcome libretexts.orglibretexts.org.

Research Findings Summary

| Potential Application Area | Relevant Functional Groups | Key Reaction Types | Potential Products/Uses |

| Fine Chemical Synthesis | Benzylic Bromide, Substituted Benzene Ring | Nucleophilic Substitution, Cross-Coupling Reactions | Pharmaceutical intermediates, Agrochemicals |

| Specialty Chemicals | Substituted Aromatic Core | Incorporation into larger structures | Dyes, Pigments |

| Material Science | Benzylic Bromide | Controlled Radical Polymerization (e.g., ATRP) | Specialty polymers, Advanced coatings |

| Reagent/Catalyst Development | Benzylic Bromide, Aromatic Ring | Conversion to phosphonium salts, Ligand synthesis | Wittig reagents, Metal catalysts |

| Multi-Step Synthesis | Benzylic Bromide, Aromatic Halogens | Orthogonal functional group manipulation | Complex organic molecules |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps

The academic contributions of halogenated aromatic compounds are substantial, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.comchu.edu.cn Compounds structurally related to 1-(1-bromoethyl)-4-chloro-2-fluorobenzene, such as 1-bromo-4-chloro-2-fluorobenzene (B27433) and 1-bromo-2-chloro-4-fluorobenzene (B27530), have been utilized as versatile building blocks. For instance, 1-bromo-4-chloro-2-fluorobenzene is a precursor for IKK2 inhibitors and is used in Suzuki coupling reactions to form complex biphenyls. chemicalbook.com Similarly, 1-bromo-2-chloro-4-fluorobenzene is a key intermediate for synthesizing brilanestrant (B612186), a selective estrogen receptor degrader for breast cancer treatment, and for preparing biphenyl (B1667301) catalysts for peptide synthesis. ossila.com

However, a thorough review of the scientific literature reveals a significant research gap specifically concerning 1-(1-bromoethyl)-4-chloro-2-fluorobenzene . There is a notable absence of dedicated studies on its synthesis, reactivity, and potential applications. This lack of information presents a substantial opportunity for original research. The primary academic contribution of its constituent parts—a polyhalogenated benzene (B151609) ring and a benzylic bromide—is well-established, but the unique interplay of these functionalities within this specific molecule remains unexplored.

| Compound | Documented Academic Contribution | Research Status |

| 1-Bromo-4-chloro-2-fluorobenzene | Precursor for IKK2 inhibitors; used in Suzuki couplings. chemicalbook.com | Studied |

| 1-Bromo-2-chloro-4-fluorobenzene | Intermediate for brilanestrant (cancer therapy); catalyst synthesis. ossila.com | Studied |

| 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene | No specific studies found. | Identified Research Gap |

Emerging Trends in the Synthesis and Chemical Transformations of Multi-Halogenated Alkyl Benzenes

The synthesis and functionalization of multi-halogenated alkyl benzenes are evolving rapidly, driven by the need for greater efficiency, selectivity, and sustainability. Several key trends are shaping the field:

Direct C–H Functionalization : A paradigm shift from traditional cross-coupling reactions, which require pre-functionalized starting materials, is the direct activation and functionalization of C–H bonds. mdpi.comresearchgate.net Transition-metal catalysis, particularly with ruthenium and rhodium, allows for the direct arylation, alkenylation, or alkylation of arenes, improving atom economy and reducing synthetic steps. mdpi.comresearchgate.net This approach offers a potential route to synthesize complex alkyl benzenes from simpler precursors.

Photoredox Catalysis : Visible-light photoredox catalysis has become a powerful tool for forging C-C and C-halogen bonds under mild conditions. mdpi.comrsc.org This strategy is used for direct halogenation of aromatic C-H bonds, chlorination of alkylbenzenes, and the synthesis of fluorinated aromatic compounds. mdpi.comrsc.orgmdpi.com It offers an alternative to harsh, high-temperature reactions, expanding the functional group tolerance.

Site-Selective Cross-Coupling : A significant challenge with polyhalogenated arenes is achieving site-selectivity in cross-coupling reactions. Emerging strategies leverage subtle differences in steric and electronic environments of the C-X bonds, along with tailored ligands and catalysts, to selectively functionalize one halogen position over another.

Flow Chemistry : Continuous flow synthesis is increasingly adopted to overcome the limitations of batch processing, especially for hazardous or highly exothermic reactions. nih.govacs.org Flow chemistry provides enhanced control over reaction parameters (temperature, pressure, mixing), improves safety and scalability, and can facilitate multi-step syntheses in a continuous fashion. nih.govrsc.orgillinois.edu This is particularly relevant for halogenation and organometallic reactions. nih.govacs.org

Potential Avenues for Future Academic Research on 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene

The identified research gap for 1-(1-bromoethyl)-4-chloro-2-fluorobenzene opens up several promising avenues for future investigation:

Development of Novel Synthetic Routes : The primary research objective would be to establish efficient and scalable methods for its synthesis. This could involve the benzylic bromination of the corresponding ethylbenzene (B125841) derivative using reagents like N-bromosuccinimide (NBS) under radical initiation (light or heat), a well-established method for benzylic C-H bonds. masterorganicchemistry.com Investigating modern photoredox-catalyzed C-H chlorination or bromination techniques could also yield novel synthetic pathways. rsc.org

Exploration of Site-Selective Reactivity : The molecule possesses three distinct halogen atoms with different reactivities: a highly reactive benzylic bromide and two aromatic halogens (Cl and F) with differing activation profiles for cross-coupling.

The benzylic bromide is expected to be highly susceptible to nucleophilic substitution (SN1/SN2 reactions) due to the stability of the resulting benzylic carbocation or its accessibility to nucleophiles. pearson.comquora.com

The aromatic C-Cl bond could be a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

The C-F bond is typically the most inert, but its activation could be explored under specific catalytic conditions. A systematic study of its reactivity towards different reagents would be invaluable for its application as a synthetic building block.

Application in Medicinal and Materials Chemistry : Given that related polyhalogenated aromatics are precursors to bioactive molecules and functional materials, a key research direction would be to utilize 1-(1-bromoethyl)-4-chloro-2-fluorobenzene as a scaffold for new chemical entities. ossila.comacs.org Its unique trifunctional nature allows for orthogonal derivatization, enabling the rapid construction of molecular libraries for drug discovery or the synthesis of novel polymers and organic electronics.

Computational and Mechanistic Studies : Theoretical investigations using Density Functional Theory (DFT) could predict the relative reactivity of the different C-X bonds and elucidate the mechanisms of its potential transformations. nih.gov Such studies would complement experimental work and guide the rational design of selective reactions.

| Research Avenue | Key Objectives | Potential Methodologies |

| Synthesis | Develop efficient and scalable routes to the target compound. | Benzylic bromination (NBS, light); Photoredox C-H halogenation. rsc.orgmasterorganicchemistry.com |

| Reactivity | Map the site-selective reactivity of the three C-X bonds. | Nucleophilic substitution; Suzuki, Buchwald-Hartwig cross-coupling. |

| Applications | Use as a scaffold for new pharmaceuticals or materials. | Combinatorial synthesis; Polymerization. |

| Mechanistic Studies | Predict reactivity and understand reaction pathways. | Density Functional Theory (DFT) calculations. nih.gov |

Challenges and Opportunities in the Sustainable Synthesis of Highly Functionalized Aromatic Halides

The synthesis of highly functionalized aromatic halides is critical for many industries, but it faces significant sustainability challenges. However, these challenges also create opportunities for innovation in green chemistry.

Challenges:

Hazardous Reagents and Waste : Traditional halogenation and functionalization methods often rely on stoichiometric, hazardous reagents (e.g., elemental halogens, strong acids/bases) and generate significant amounts of waste, leading to high Process Mass Intensity (PMI). researchgate.netchemrxiv.org

Precious Metal Catalysts : Many state-of-the-art cross-coupling and C-H activation reactions depend on expensive and scarce precious metal catalysts like palladium, rhodium, and iridium, which have both economic and environmental drawbacks. researchgate.netnih.gov

Harsh Reaction Conditions : Numerous synthetic procedures require high temperatures, high pressures, and non-benign organic solvents, contributing to a large energy footprint and safety concerns. researchgate.net

Opportunities:

Catalysis with Earth-Abundant Metals : A major opportunity lies in replacing precious metals with catalysts based on earth-abundant and less toxic metals like nickel, copper, or iron for cross-coupling and C-H functionalization reactions. mdpi.com

Photocatalysis and Electrosynthesis : Harnessing visible light or electricity as driving forces for reactions can enable transformations under mild conditions, often replacing toxic oxidants and reductants. mdpi.comresearchgate.net

Use of Greener Solvents : Replacing volatile and hazardous organic solvents with more sustainable alternatives like water, bio-derived solvents, or employing solvent-free conditions can drastically reduce the environmental impact of a process. researchgate.netnih.gov

Continuous Flow Technology : As mentioned, flow chemistry offers a platform to improve safety, efficiency, and scalability. It can enable the use of hazardous reagents in a more controlled manner and facilitate the integration of catalysis and purification steps, thereby reducing waste and energy consumption. nih.govacs.orgrsc.org

Designing for Sustainability : A holistic approach that considers the entire lifecycle, from the synthesis of starting materials to the final product, can lead to more sustainable chemical processes. This includes developing one-pot reactions and catalytic tandem processes to improve step economy and reduce waste from intermediate workups. chemrxiv.orgnih.gov

Q & A

Basic: What safety protocols are critical when handling 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene?

- Answer :

- Engineering controls : Use closed systems or local exhaust ventilation to minimize vapor exposure .

- Personal protective equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, and safety goggles. Full-body protective clothing is recommended to avoid skin contact .

- Emergency measures : In case of spills, isolate the area, use inert absorbents, and dispose of contaminated materials as hazardous waste. Equip labs with safety showers and eye-wash stations .

Basic: What synthetic methodologies are effective for preparing this compound?

- Answer :

- Halogenation : Bromoethyl groups can be introduced via radical bromination of ethyl-substituted precursors under controlled UV light.

- Electrophilic substitution : Sequential halogenation (chloro, fluoro) on the benzene ring using directed ortho-metalation (DoM) strategies to ensure regioselectivity .

- Validation : Confirm purity via GC-MS and NMR (¹H/¹³C/¹⁹F) to detect halogenation byproducts .

Advanced: How can Suzuki-Miyaura coupling with this compound be optimized for phenanthridine synthesis?

- Answer :

- Catalyst selection : Use Pd(PPh₃)₄ with Cs₂CO₃ as a base in THF/water (4:1) at 80°C for 24 hours.

- Boronic ester partners : Prioritize 2-cyanoarylboronic esters to enhance electron-deficient coupling sites.

- Post-coupling cyclization : Apply oxidative conditions (e.g., MnO₂) to form phenanthridine cores. Monitor yields via HPLC and adjust stoichiometry to suppress diaryl side products .

Advanced: How to resolve contradictions in spectral data during structural confirmation?

- Answer :

- Multi-technique validation : Cross-reference NMR (¹⁹F for fluorine position), IR (C-Br stretch at ~500 cm⁻¹), and X-ray crystallography (ORTEP-III for bond angles ).

- Dynamic effects : Consider rotational barriers in the bromoethyl group, which may cause splitting in NMR signals. Use variable-temperature NMR to clarify .

Basic: Which characterization techniques are essential for verifying halogen positions?

- Answer :

Advanced: What strategies stabilize reactive intermediates in its reactions?

- Answer :

Basic: How to analyze impurities in synthesized batches?

- Answer :

Advanced: How can computational modeling predict its reactivity in cross-coupling?

- Answer :

Advanced: How to design substituent-effect studies on its pharmacological intermediates?

- Answer :

Basic: What storage conditions prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.